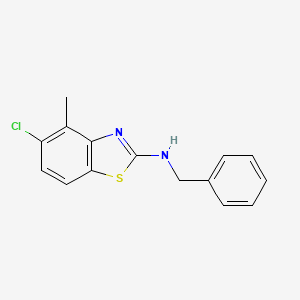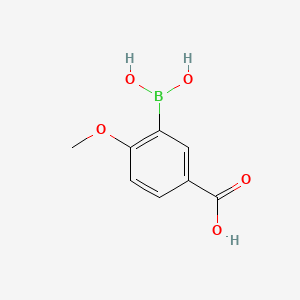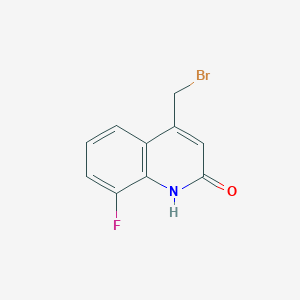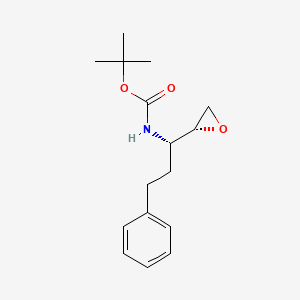
4-Methyl-1H-indazol-6-ol
Vue d'ensemble
Description
4-Methyl-1H-indazol-6-ol is a derivative of indazole . Indazole is a heterocyclic aromatic organic compound that consists of the fusion of benzene and pyrazole . Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Synthesis Analysis
The synthesis of indazoles has been a topic of interest in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu(OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .Molecular Structure Analysis
The molecular formula of this compound is C8H8N2O . The InChI code is 1S/C8H8N2O/c1-5-2-6(11)3-8-7(5)4-9-10-8/h2-4,11H,1H3,(H,9,10) .Chemical Reactions Analysis
Indazole-containing compounds have been synthesized using various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Physical And Chemical Properties Analysis
The physical form of this compound is a pale-yellow to yellow-brown solid . The storage temperature is between 2-8°C .Applications De Recherche Scientifique
Anticancer Potential
Indazole derivatives, including those structurally related to 4-Methyl-1H-indazol-6-ol, have been explored for their anticancer properties. A study by Molinari et al. (2015) on 1H-Benzo[f]indazole-4,9-dione derivatives conjugated with C-protected amino acids demonstrated significant antiproliferative activity against cancer cell lines, suggesting the potential of these molecules as anticancer agents (Molinari et al., 2015). Similarly, the research on NKP-1339 derivatives, a class of ruthenium(III) coordination compounds, showed promising results in preclinical studies for cancer therapy, indicating the relevance of structural modification on indazoles for enhancing anticancer activity (Kuhn et al., 2015).
Antimicrobial Evaluation
Indazole derivatives have also been assessed for their antimicrobial efficacy. Gopalakrishnan et al. (2009) synthesized new 4,6-diaryl-4,5-dihydro-2-phenyl-2H-indazol-3-ols and evaluated their in vitro antimicrobial activity, revealing that the nature of substituents significantly influences the antimicrobial activity of these compounds (Gopalakrishnan et al., 2009).
Corrosion Inhibition
Beyond their biomedical applications, indazole derivatives, such as those related to this compound, have been investigated for their role in corrosion inhibition. A study by Ansari Abdeslam et al. (2015) evaluated the inhibitory effectiveness of menthone derivatives on mild steel corrosion in acidic solutions, highlighting the potential of these compounds in industrial applications as eco-friendly corrosion inhibitors (Ansari Abdeslam et al., 2015).
Material Science and Surface Analysis
Indazole derivatives have applications in material science, particularly in the study of molecular structures and surface morphology. For example, Dikmen (2017) conducted a detailed analysis of 4-Methyl-1H-Indazole-5-Boronic acid, focusing on its crystal structure, vibrational spectra, and theoretical simulations, which could provide valuable insights into the design and optimization of materials with specific properties (Dikmen, 2017).
Safety and Hazards
Orientations Futures
Indazole-containing derivatives represent one of the most important heterocycles in drug molecules. They display versatile biological activities and have gained considerable attention in the field of medicinal chemistry . Therefore, the medicinal properties of indazole, including 4-Methyl-1H-indazol-6-ol, need to be explored further for the treatment of various pathological conditions .
Mécanisme D'action
Target of Action
Indazole derivatives, which include 4-methyl-1h-indazol-6-ol, have been found to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and response to DNA damage .
Mode of Action
For instance, they can inhibit the activity of certain kinases, thereby affecting cell cycle regulation and DNA damage response .
Biochemical Pathways
Given its potential interaction with kinases like chk1, chk2, and h-sgk , it can be inferred that it may affect pathways related to cell cycle regulation and DNA damage response.
Result of Action
Based on the known effects of indazole derivatives, it can be inferred that this compound may have potential anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Analyse Biochimique
Biochemical Properties
4-Methyl-1H-indazol-6-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell, leading to changes in cellular responses . Additionally, this compound interacts with proteins involved in DNA repair mechanisms, thereby influencing the cell’s ability to maintain genomic stability .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, which are proteins that regulate the expression of specific genes . This modulation can lead to changes in the expression levels of genes involved in cell proliferation, apoptosis, and differentiation. Furthermore, this compound affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, including enzymes and receptors, thereby influencing their activity. For instance, this compound can inhibit the activity of certain kinases by binding to their active sites, preventing them from phosphorylating their substrates . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression levels of genes involved in various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of kinase activity and persistent changes in gene expression . These temporal effects are important considerations for the design and interpretation of experiments involving this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as anti-inflammatory and antitumor activities . At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels . These dosage-dependent effects are critical for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways within the cell. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by efflux transporters, influencing its intracellular concentration and localization . Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability within the body . These transport and distribution mechanisms are important for understanding the compound’s pharmacokinetics and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound can be targeted to specific cellular compartments or organelles through various mechanisms, including targeting signals and post-translational modifications . For instance, this compound can be localized to the nucleus, where it can interact with transcription factors and other nuclear proteins . This subcellular localization is critical for the compound’s ability to modulate gene expression and other nuclear processes.
Propriétés
IUPAC Name |
4-methyl-1H-indazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-2-6(11)3-8-7(5)4-9-10-8/h2-4,11H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFKGNIMXRPRIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C=NN2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646479 | |
| Record name | 4-Methyl-1,2-dihydro-6H-indazol-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885521-33-5 | |
| Record name | 4-Methyl-1H-indazol-6-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885521-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-1,2-dihydro-6H-indazol-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


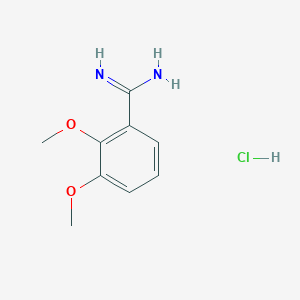

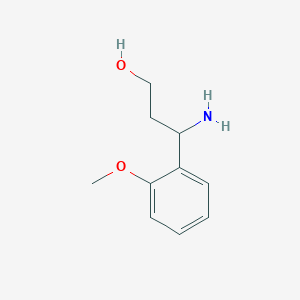
![Ethyl 2-{[5-(2-chloroacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate](/img/structure/B1437379.png)
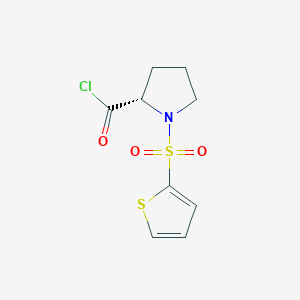
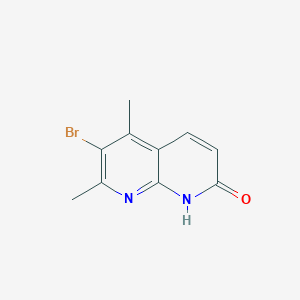

![2-Amino-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1437384.png)
